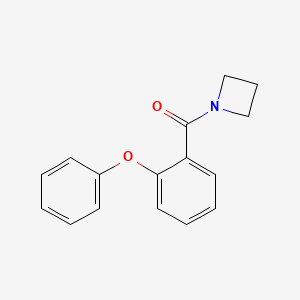
Azetidin-1-yl-(2-phenoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(2-phenoxyphenyl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This drug has been shown to be effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs, such as erlotinib and gefitinib.
Mecanismo De Acción
Azetidin-1-yl-(2-phenoxyphenyl)methanone works by selectively inhibiting the activity of mutated EGFR, which is commonly found in NSCLC. This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-phenoxyphenyl)methanone has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in NSCLC cells. Additionally, it has been shown to have minimal effects on normal cells, which may reduce the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Azetidin-1-yl-(2-phenoxyphenyl)methanone is its high selectivity for mutated EGFR, which may reduce the risk of off-target effects. Additionally, its ability to induce apoptosis in cancer cells may make it a promising therapeutic agent for the treatment of NSCLC. However, one limitation of Azetidin-1-yl-(2-phenoxyphenyl)methanone is its potential for the development of resistance, which may limit its long-term efficacy.
Direcciones Futuras
There are several future directions for research on Azetidin-1-yl-(2-phenoxyphenyl)methanone, including the development of combination therapies that may enhance its efficacy, as well as the identification of biomarkers that may predict response to treatment. Additionally, further studies are needed to better understand the mechanisms of resistance to Azetidin-1-yl-(2-phenoxyphenyl)methanone and to develop strategies to overcome this resistance. Finally, the potential use of Azetidin-1-yl-(2-phenoxyphenyl)methanone in other types of cancer, such as breast and colorectal cancer, warrants further investigation.
Métodos De Síntesis
The synthesis of Azetidin-1-yl-(2-phenoxyphenyl)methanone involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-phenoxyaniline to form 2-(2-phenoxyphenyl)benzoic acid. This is followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with azetidine-1-carboxylic acid to form Azetidin-1-yl-(2-phenoxyphenyl)methanone.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(2-phenoxyphenyl)methanone has been the subject of numerous scientific studies, particularly in the field of oncology. These studies have focused on its efficacy in the treatment of NSCLC, as well as its mechanism of action and potential side effects.
Propiedades
IUPAC Name |
azetidin-1-yl-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(17-11-6-12-17)14-9-4-5-10-15(14)19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEPTIBYHPLQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-phenoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

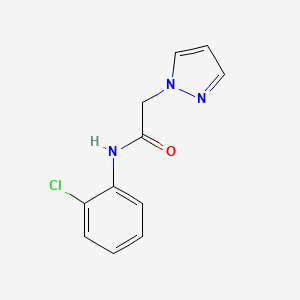
![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
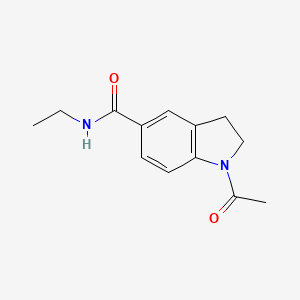


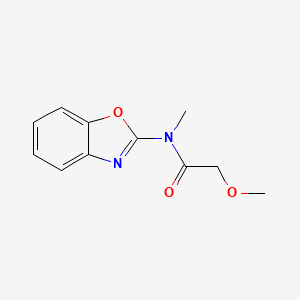

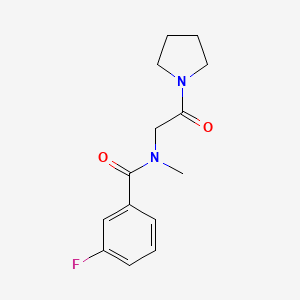
![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)

![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)
